2,2',3,4,4',5'-Hexachlorobiphenyl

Catalog No.
S594480
CAS No.
35065-28-2
M.F
C12H4Cl6
M. Wt
360.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2',3,4,4',5'-Hexachlorobiphenyl

CAS Number

35065-28-2

Product Name

2,2',3,4,4',5'-Hexachlorobiphenyl

IUPAC Name

1,2,3-trichloro-4-(2,4,5-trichlorophenyl)benzene

Molecular Formula

C12H4Cl6

Molecular Weight

360.9 g/mol

InChI

InChI=1S/C12H4Cl6/c13-7-2-1-5(11(17)12(7)18)6-3-9(15)10(16)4-8(6)14/h1-4H

InChI Key

RPUMZMSNLZHIGZ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1C2=CC(=C(C=C2Cl)Cl)Cl)Cl)Cl)Cl

Solubility

4.16e-09 M

Synonyms

2,2',3',4,4',5-hexachlorobiphenyl, 2,3,4,2',4',5'-hexachlorobiphenyl, PCB 138

Canonical SMILES

C1=CC(=C(C(=C1C2=CC(=C(C=C2Cl)Cl)Cl)Cl)Cl)Cl

Environmental Monitoring:

2,2',3,4,4',5'-Hexachlorobiphenyl (also known as PCB 153) is one of the 209 individual compounds classified as Polychlorinated Biphenyls (PCBs). PCBs were widely used in various industrial applications until being banned in the 1970s due to their persistence in the environment and harmful effects on human health. Despite the ban, PCBs remain prevalent in soil, sediment, and water bodies [].

Due to its unique chemical properties, including high stability and lipophilicity (affinity for fat), 2,2',3,4,4',5'-Hexachlorobiphenyl is used as a marker compound in environmental monitoring programs. Its presence in environmental samples can indicate historical PCB contamination, allowing researchers to assess the extent and persistence of these pollutants [, ].

Toxicology Research:

Research on 2,2',3,4,4',5'-Hexachlorobiphenyl has contributed to the understanding of the broader health effects of PCBs. Studies have investigated its potential to:

  • Disrupt endocrine function: PCBs, including 2,2',3,4,4',5'-Hexachlorobiphenyl, can mimic the activity of natural hormones, potentially impacting various physiological processes such as development, reproduction, and metabolism [].
  • Cause neurodevelopmental effects: Studies in animal models suggest that exposure to PCBs during critical developmental windows may influence brain development and behavior [].
  • Contribute to other health problems: Research suggests potential associations between PCB exposure and various health issues, including cancer, immune dysfunction, and cardiovascular disease. However, further research is needed to establish definitive causal relationships [].

Bioremediation Research:

The persistence of 2,2',3,4,4',5'-Hexachlorobiphenyl and other PCBs in the environment necessitates the development of effective remediation strategies. Researchers are exploring various bioremediation approaches, which utilize microorganisms or enzymes to break down or detoxify these pollutants. Studies have identified specific bacteria capable of degrading some PCB congeners, including 2,2',3,4,4',5'-Hexachlorobiphenyl, offering potential solutions for environmental cleanup [].

2,2',3,4,4',5'-Hexachlorobiphenyl is an organic compound classified as a polychlorinated biphenyl, with the molecular formula C12H4Cl6C_{12}H_4Cl_6. This compound consists of two phenyl rings connected by a single bond, with six chlorine atoms substituted at specific positions on the biphenyl structure. It is recognized for its light yellow, soft, and sticky resinous appearance. The compound has a boiling point ranging from 385 to 420 °C and a melting point of approximately 150 °C. Its flash point is around 141 °C, indicating its flammability and potential hazards when handled improperly .

PCB-138 is classified as a persistent organic pollutant (POP) due to its chemical stability and resistance to degradation. Studies suggest potential negative health effects upon exposure, although specific details for PCB-138 are limited. PCBs in general have been linked to various health concerns, including []:

  • Endocrine disruption
  • Cancer
  • Developmental problems
Typical of polychlorinated biphenyls. Notably, it can be used to synthesize polychlorinated dibenzofurans and dibenzo-p-dioxins under high-temperature conditions (550-600 °C) in the presence of oxygen. These reactions often involve the cleavage of the biphenyl structure and rearrangement of chlorine atoms .

Additionally, it can act as a precursor in the synthesis of other chlorinated compounds through electrophilic aromatic substitution reactions. The presence of chlorine atoms significantly influences its reactivity and stability compared to non-chlorinated biphenyls .

The synthesis of 2,2',3,4,4',5'-Hexachlorobiphenyl can be accomplished through several methods:

  • Ullmann Reaction: This method involves heating biphenyl with copper powder at elevated temperatures (around 230 °C) in the presence of chlorine gas.
  • Electrophilic Aromatic Substitution: Chlorination of biphenyl using chlorine gas or other chlorinating agents under controlled conditions can yield this hexachlorobiphenyl compound.

Both methods highlight the importance of controlling reaction conditions to achieve desired chlorination patterns without excessive by-products .

Historically, 2,2',3,4,4',5'-Hexachlorobiphenyl found applications in:

  • Electrical Equipment: Used as a dielectric fluid in transformers and capacitors.
  • Hydraulic Fluids: Employed for its stability and insulating properties.
  • Plasticizers: Incorporated into synthetic resins for improved flexibility.
  • Coatings: Utilized in paints and surface coatings for enhanced durability.

Despite its ban for these uses due to environmental concerns, residual amounts may still be found in older equipment and products .

Studies have indicated that 2,2',3,4,4',5'-Hexachlorobiphenyl interacts with biological systems primarily through mechanisms involving the aryl hydrocarbon receptor (AhR). This receptor mediates various biological responses including xenobiotic metabolism and cellular signaling pathways. Disruption of these pathways can lead to adverse effects such as increased oxidative stress and potential carcinogenic outcomes.

Furthermore, research has shown that this compound can affect calcium homeostasis within cells and influence protein kinase C translocation. These interactions suggest complex mechanisms underlying its toxicity that warrant further investigation .

Several compounds share structural similarities with 2,2',3,4,4',5'-Hexachlorobiphenyl. Here are some notable examples:

Compound NameMolecular FormulaChlorine SubstitutionsUnique Features
2,2',4,4',5,5'-HexachlorobiphenylC12H4Cl6C_{12}H_4Cl_6Different positionsMore stable due to fewer reactive sites
2,2',3,3',6-HexachlorobiphenylC12H4Cl6C_{12}H_4Cl_6Varying positionsPotentially lower toxicity
3,3',4,4'-TetrachlorobiphenylC12H6Cl4C_{12}H_6Cl_4Fewer chlorine atomsLess persistent in the environment

These compounds are part of the broader category of polychlorinated biphenyls but differ in their chlorine substitution patterns which influence their biological activity and environmental persistence. The unique arrangement of chlorine atoms in 2,2',3,4,4',5'-Hexachlorobiphenyl contributes to its specific toxicological profile compared to these similar compounds .

XLogP3

7.2

LogP

7.44 (LogP)

UNII

7Y6JIG1867

GHS Hazard Statements

Aggregated GHS information provided by 57 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

3.79e-06 mmHg

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

35065-28-2

Wikipedia

2,2',3,4,4',5'-hexachlorobiphenyl

Biological Half Life

389.05 Days

Dates

Modify: 2023-08-15

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